molecular formula C56H104N2O18 B12402489 Ganglioside GM2, Asialo

Ganglioside GM2, Asialo

Cat. No.: B12402489
M. Wt: 1093.4 g/mol
InChI Key: FOCMISOLVPZNSV-ZURMXPEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ganglioside GM2, Asialo involves the removal of the sialic acid residue from ganglioside GM2. This can be achieved through enzymatic hydrolysis using specific sialidases or chemical methods involving acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as bovine brain tissue. The process includes lipid extraction, chromatographic separation, and subsequent chemical or enzymatic modification to remove the sialic acid residue .

Properties

Molecular Formula

C56H104N2O18

Molecular Weight

1093.4 g/mol

IUPAC Name

N-[(E,2S,3R)-1-[(2R,5S,6S)-5-[(2S,4R,5R)-5-[(2R,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide

InChI

InChI=1S/C56H104N2O18/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-44(64)58-39(40(63)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)37-71-55-50(69)48(67)53(42(35-60)73-55)76-56-51(70)49(68)52(43(36-61)74-56)75-54-45(57-38(3)62)47(66)46(65)41(34-59)72-54/h30,32,39-43,45-56,59-61,63,65-70H,4-29,31,33-37H2,1-3H3,(H,57,62)(H,58,64)/b32-30+/t39-,40+,41-,42-,43?,45?,46-,47?,48?,49+,50?,51?,52-,53+,54+,55+,56-/m0/s1

InChI Key

FOCMISOLVPZNSV-ZURMXPEJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@@H]([C@@H](O1)CO)O[C@H]2C([C@H]([C@H](C(O2)CO)O[C@@H]3C(C([C@H]([C@@H](O3)CO)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

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